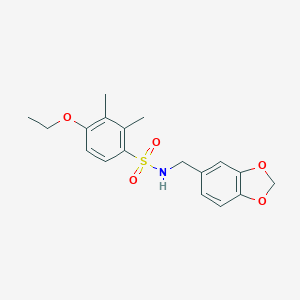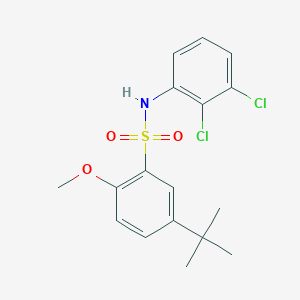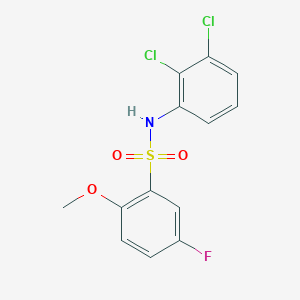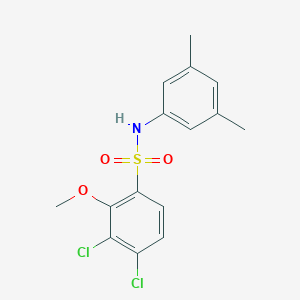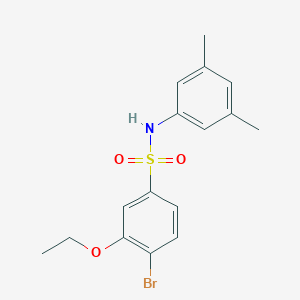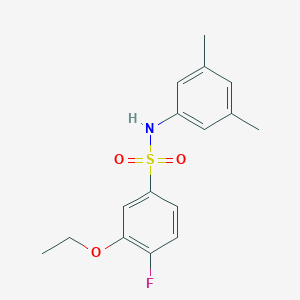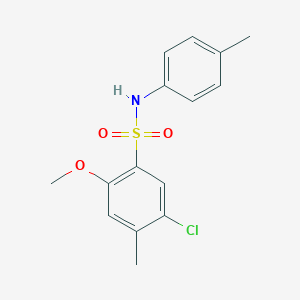![molecular formula C12H13ClN2O2S B288436 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B288436.png)
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-methyl-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-methyl-1H-imidazole, commonly known as CDI, is a chemical compound with a molecular formula of C12H12ClNO2S. It is a white crystalline powder that is widely used in scientific research applications. CDI is a versatile compound that can be used in a variety of research fields, including medicinal chemistry, biochemistry, and pharmacology.
作用机制
The mechanism of action of CDI involves the covalent modification of the catalytic cysteine residue in the active site of PTPs. CDI reacts with the cysteine residue to form a stable sulfonate ester, which irreversibly inhibits the enzyme. This leads to the disruption of cellular signaling pathways that are regulated by PTPs, resulting in a variety of cellular effects.
Biochemical and Physiological Effects:
CDI has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that CDI can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. CDI has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In vivo studies have demonstrated that CDI can improve glucose tolerance and insulin sensitivity in animal models of diabetes.
实验室实验的优点和局限性
CDI has several advantages for use in lab experiments. It is a potent and selective inhibitor of PTPs, which makes it a valuable tool for studying the role of these enzymes in cellular signaling pathways. CDI is also easy to synthesize and purify, which makes it readily available for use in research. However, CDI has some limitations. It is a reactive compound that can form adducts with other proteins and enzymes, which can complicate the interpretation of experimental results. CDI is also relatively unstable in aqueous solutions, which can limit its use in certain experimental conditions.
未来方向
There are several future directions for research involving CDI. One area of interest is the development of CDI analogs with improved selectivity and potency for specific PTPs. Another area of interest is the use of CDI in combination with other inhibitors to target multiple signaling pathways simultaneously. CDI may also have potential as a therapeutic agent for the treatment of cancer and other diseases. Further research is needed to fully understand the potential of CDI in these areas.
合成方法
The synthesis of CDI involves the reaction between 4-chloro-2,5-dimethylbenzenesulfonyl chloride and 4-methylimidazole in the presence of a base catalyst. The reaction is carried out under anhydrous conditions and requires careful control of temperature and reaction time. The yield of CDI is typically high, and the purity of the compound can be easily verified using analytical techniques such as NMR spectroscopy and HPLC.
科学研究应用
CDI is widely used in scientific research applications due to its unique chemical properties. It is a potent and selective inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a critical role in the regulation of cellular signaling pathways. CDI has been shown to inhibit a wide range of PTPs, including PTP1B, SHP-1, and SHP-2. This makes it a valuable tool for studying the role of PTPs in various cellular processes, including cell proliferation, differentiation, and apoptosis.
属性
产品名称 |
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-methyl-1H-imidazole |
|---|---|
分子式 |
C12H13ClN2O2S |
分子量 |
284.76 g/mol |
IUPAC 名称 |
1-(4-chloro-2,5-dimethylphenyl)sulfonyl-4-methylimidazole |
InChI |
InChI=1S/C12H13ClN2O2S/c1-8-5-12(9(2)4-11(8)13)18(16,17)15-6-10(3)14-7-15/h4-7H,1-3H3 |
InChI 键 |
BJYXVDXELOGZDG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2C=C(N=C2)C |
规范 SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2C=C(N=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






